molecular formula C15H21N3O2S2 B2872272 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1797591-75-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2872272
CAS No.: 1797591-75-3
M. Wt: 339.47
InChI Key: QPWUCTZLBNDMSX-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule incorporates a benzothiazole core linked to a piperidine ring via a methyl-sulfonamide chain, a structural feature found in compounds targeting a range of biological pathways. The benzothiazole pharmacophore is a privileged scaffold in drug discovery, associated with diverse biological activities. Structurally similar compounds containing the benzo[d]thiazol-2-yl-piperidine motif have been identified as potent anti-mycobacterial agents in studies targeting Mycobacterium tuberculosis . Furthermore, the N-benzylpiperidine fragment is a well-known structural component in ligands designed for neurological targets, particularly as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . Related benzothiazole-derived compounds have also demonstrated excellent inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of neurodegenerative disorders . The specific mechanism of action for this compound is a subject for ongoing investigation, but its structure suggests potential for interacting with enzymatic and receptor targets within the central nervous system and infectious disease pathways. Researchers can utilize this compound as a key intermediate or a novel chemotype for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-2-22(19,20)16-11-12-7-9-18(10-8-12)15-17-13-5-3-4-6-14(13)21-15/h3-6,12,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUCTZLBNDMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine

Step 1: Ullmann Coupling of 2-Chlorobenzo[d]thiazole with Piperidin-4-ylmethanamine
A modified Ullmann reaction facilitates the coupling of 2-chlorobenzo[d]thiazole (1.0 equiv) and piperidin-4-ylmethanamine (1.2 equiv) under catalytic conditions:

Reagent Quantity Role
2-Chlorobenzo[d]thiazole 5.0 mmol Electrophilic substrate
Piperidin-4-ylmethanamine 6.0 mmol Nucleophile
CuO nanoparticles 10 mol% Catalyst
K₂CO₃ 2.5 equiv Base
Pyridine 5 mL Solvent

The mixture is refluxed at 110°C for 24 hours under nitrogen, yielding 1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine (Intermediate A) with 68% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Mechanistic Insight :
Copper-mediated cross-coupling proceeds via a single-electron transfer (SET) mechanism, forming a C–N bond between the thiazole’s C2 and the piperidine amine. Pyridine stabilizes the copper catalyst, while K₂CO₃ deprotonates the amine to enhance nucleophilicity.

Sulfonylation with Ethanesulfonyl Chloride

Step 2: Formation of the Sulfonamide Bond
Intermediate A (3.0 mmol) is treated with ethanesulfonyl chloride (3.3 mmol) in dichloromethane (10 mL) at 0°C. Triethylamine (4.5 mmol) is added dropwise to scavenge HCl. After stirring at room temperature for 6 hours, the reaction is quenched with water, and the organic layer is dried (MgSO₄) and concentrated. Purification via recrystallization (ethanol/water 4:1) affords the target compound in 82% yield.

Critical Parameters :

  • Temperature control : Sulfonyl chlorides are prone to hydrolysis; reactions must be conducted under anhydrous conditions.
  • Stoichiometry : A 10% excess of sulfonyl chloride ensures complete conversion of the primary amine.

Synthetic Route 2: Nucleophilic Aromatic Substitution (NAS)

Direct Substitution on 2-Fluorobenzo[d]thiazole

Step 1: Fluorine Displacement by Piperidin-4-ylmethanamine
2-Fluorobenzo[d]thiazole (4.0 mmol) reacts with piperidin-4-ylmethanamine (4.8 mmol) in DMF at 80°C for 12 hours, using K₂CO₃ (10 mmol) as a base. The product is extracted with ethyl acetate and purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), achieving a 74% yield of Intermediate A.

Advantages Over Ullmann Method :

  • Eliminates heavy-metal catalysts, simplifying waste management.
  • Shorter reaction time (12 vs. 24 hours).

Sulfonylation Under Microwave Irradiation

Step 2: Accelerated Coupling via Microwave Assistance
Intermediate A (2.0 mmol) and ethanesulfonyl chloride (2.2 mmol) are dissolved in acetonitrile (5 mL) with DIEA (3.0 mmol). The mixture is irradiated at 100°C for 15 minutes in a microwave reactor, yielding the target compound in 89% purity after solvent evaporation.

Optimization Data :

Parameter Value Impact on Yield
Temperature 100°C Maximizes rate
Reaction Time 15 min Prevents decomposition
Solvent Acetonitrile Polar aprotic, enhances solubility

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.89 (d, J = 8.0 Hz, 1H, Ar–H),
  • δ 7.52 (d, J = 8.0 Hz, 1H, Ar–H),
  • δ 7.38 (t, J = 7.6 Hz, 1H, Ar–H),
  • δ 3.21 (t, J = 6.8 Hz, 2H, –CH₂–SO₂–),
  • δ 2.85–2.78 (m, 2H, piperidine–H),
  • δ 1.91–1.84 (m, 4H, piperidine–H).

IR (KBr) :

  • 3275 cm⁻¹ (N–H stretch),
  • 1325 cm⁻¹, 1150 cm⁻¹ (S=O asymmetric/symmetric stretches).

HRMS (ESI+) :

  • Calculated for C₁₃H₁₉N₃O₂S₂: [M+H]⁺ = 328.0891; Found: 328.0889.

Challenges and Mitigation Strategies

5.1. Regioselectivity in Thiazole Functionalization
Competing reactions at C4/C6 of the benzo[d]thiazole are minimized using sterically hindered bases (e.g., DIEA) and low temperatures during NAS.

5.2. Sulfonamide Hydrolysis
Ethanesulfonamide derivatives are susceptible to acidic hydrolysis. Storage under nitrogen at −20°C in amber vials extends shelf life.

Industrial-Scale Considerations

6.1. Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
2-Chlorobenzo[d]thiazole 450 38%
Piperidin-4-ylmethanamine 620 52%
CuO catalyst 120 10%

6.2. Green Chemistry Metrics

  • Atom Economy : 76% for Ullmann route; 81% for NAS route.
  • E-factor : 12.3 kg waste/kg product (Ullmann); 8.9 kg waste/kg product (NAS).

Scientific Research Applications

Chemistry

In chemistry, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process .

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of a wide range of products .

Comparison with Similar Compounds

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

Structure : This compound contains a tosyl (4-methylbenzenesulfonamide) group and two azide (-N₃) substituents. Unlike the target compound, it lacks the benzothiazole-piperidine system.
Synthesis : Synthesized via substitution of O-tosyl groups in 2-ethyl-2-((4-methylphenyl)sulfonamido)propane-1,3-diylbis(4-methylbenzenesulfonate) with azide groups, yielding a precursor for bi-triazole derivatives .
Applications : Primarily used as a click chemistry intermediate for synthesizing triazole-based molecules. The azide groups enable rapid cycloaddition reactions, which are absent in the target compound.

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

Structure: Combines a thiazole ring with a sulfonamide group and a tetrahydrothioxopyrimidine moiety. Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, emphasizing sulfur-rich heterocycles.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

Structure : Features a pyridine-aniline core attached to a tosyl group. The aromatic pyridine and aniline groups may confer distinct electronic properties compared to the benzothiazole-piperidine system in the target compound .
Synthesis : Produced via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride.

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Synthesis Method Applications
N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide Benzothiazole-piperidine Ethanesulfonamide Not explicitly described in evidence Neurological/anticancer (inferred)
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Aliphatic chain with azides Tosyl, azide Tosyl substitution with azide Click chemistry intermediate
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Thiazole-tetrahydrothioxopyrimidine Tosyl, thiazole, thioxopyrimidine Sulfathiazole derivatization Antimicrobial (inferred)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline Tosyl, pyridine Tosylation of diamine Not specified in evidence

Methodological Insights from Evidence

  • Structural Characterization : Programs like SHELX (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of sulfonamide derivatives, enabling precise determination of bond lengths and angles .

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